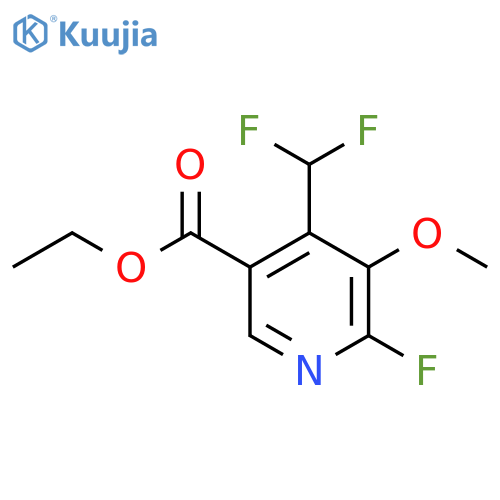Cas no 1806876-30-1 (Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate)

1806876-30-1 structure
商品名:Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate
CAS番号:1806876-30-1
MF:C10H10F3NO3
メガワット:249.18651342392
CID:4882975
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate
-
- インチ: 1S/C10H10F3NO3/c1-3-17-10(15)5-4-14-9(13)7(16-2)6(5)8(11)12/h4,8H,3H2,1-2H3
- InChIKey: UIZHBBKHOSPVLP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(N=CC=1C(=O)OCC)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035004-1g |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029035004-500mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029035004-250mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 250mg |
$980.00 | 2022-03-31 |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1806876-30-1 (Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
